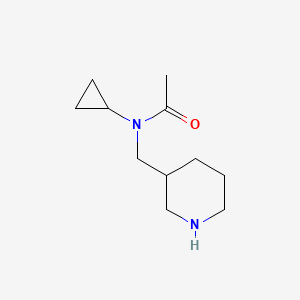

N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide

Description

N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide is an acetamide derivative featuring a cyclopropyl group and a piperidin-3-ylmethyl substituent. Its IUPAC name reflects the cyclopropyl moiety attached to the nitrogen of the acetamide core, along with a piperidine ring substituted at the 3-position.

Properties

IUPAC Name |

N-cyclopropyl-N-(piperidin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9(14)13(11-4-5-11)8-10-3-2-6-12-7-10/h10-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPGWIKGZRCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CCCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, including:

- Formation of Derivatives : The compound can undergo nucleophilic substitutions, allowing chemists to create derivatives with enhanced properties.

- Catalysis : It has potential applications as a catalyst or ligand in metal-catalyzed reactions.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases due to its interaction with biological targets.

Potential Therapeutic Uses:

- Neurological Disorders : Research suggests that it may modulate neurotransmitter systems, indicating potential use in treating conditions like anxiety and depression.

- Pain Management : Given its structural similarities to known analgesics, it is being studied for pain relief applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity; potential as a catalyst |

| Biology | Antimicrobial and anticancer activity | Significant inhibition of cancer cell growth |

| Medicine | Neurological disorders; pain management | Modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Cyclopropyl vs.

- Piperidine vs. Pyridine : Piperidine (saturated) offers basicity and conformational flexibility, whereas pyridine (aromatic) in N-(2-Hydroxypyridin-3-yl)acetamide enhances planarity and hydrogen-bonding capacity .

- Peptide Modifications : The valyl-substituted analog () demonstrates how peptide linkages can expand functionality, though this increases molecular complexity .

Comparison of Yields:

| Compound | Yield | Method Highlights |

|---|---|---|

| Compound 21 | 68–72% | Reflux, TLC purification |

| Compound 40005 | Not reported | Halogenation/silylation reagents |

The higher yields for Compound 21 suggest efficient protocols for hydroxyimino-acetamide formation, whereas the target compound’s discontinued status may reflect synthetic or economic hurdles .

Physicochemical and Analytical Data

- Compound 21: Characterized by ¹H/¹³C NMR and HRMS. Key NMR signals include piperidine CH2 groups (δ 2.5–3.0 ppm) and hydroxyimino protons (δ 8.1 ppm) .

- N-(2-Hydroxypyridin-3-yl)acetamide : Pyridine ring protons (e.g., δ 7.2–8.0 ppm) and hydroxyl group acidity (pKa ~4–5) differentiate it from piperidine analogs .

TLC Mobility:

Compound 21’s Rf (0.40) indicates moderate polarity, likely lower than the target compound due to the hydroxyimino group’s hydrophilic nature .

Biological Activity

N-Cyclopropyl-N-piperidin-3-ylmethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a cyclopropyl group, and an acetamide functional group. Its molecular formula is . The structural characteristics suggest that it may interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. For instance, it has been investigated for its potential in inhibiting certain cancer cell lines and microbial growth through mechanisms that are still under exploration.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro tests showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Enterococcus faecalis | 11.29 |

These results indicate that this compound exhibits promising antibacterial properties, comparable to known antibiotics .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving FaDu hypopharyngeal tumor cells, it demonstrated cytotoxicity and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics like bleomycin . The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth.

Case Study:

A recent investigation into the compound's effects on cancer cell lines revealed that treatment led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

3. Neuropharmacological Effects

This compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving cholinergic pathways. Preliminary findings indicate that it may inhibit acetylcholinesterase (AChE), thus enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the acetamide group can significantly influence its potency and selectivity against various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.